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Compound of Interest

Compound Name: Wittifuran X

Cat. No.: B595019

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wittifuran X, a 2-arylbenzofuran derivative isolated from the stem bark of Morus wittiorum,
represents a class of natural products with potential therapeutic applications.[1][2][3][4][5]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural
elucidation and purity assessment of such novel compounds. This document provides detailed
application notes and standardized protocols for the NMR analysis of Wittifuran X, intended to
guide researchers in obtaining high-quality, reproducible data for structural confirmation,
characterization, and further development.

Chemical Structure

Wittifuran X
e Molecular Formula: C1sH120s
e Molecular Weight: 272.25 g/mol

o Class: 2-Arylbenzofuran

Quantitative NMR Data Summary
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The following table summarizes the *H and 3C NMR spectral data for Wittifuran X, as reported
in the literature. This data is crucial for the verification of the compound's identity and purity.

Table 1: *H and 3C NMR Data for Wittifuran X (in CDsOD)

Position 'H Chemical Shift (6, ppm)  **C Chemical Shift (6, ppm)
2 - 158.0
3 7.08 (s) 103.4
3a - 116.3
4 7.14 (s) 103.4
5 - 146.7
6 - 146.4
7 6.92 (s) 98.4
7a - 156.4
1 - 132.8
2' 6.89 (d, J=2.2 Hz) 106.0
3 - 159.5
4 6.35 (t, J=2.2 Hz) 102.8
5' - 159.5
6' 6.89 (d, J=2.2 Hz) 106.0
5-OCHs 3.89 (s) 56.9

Chemical shifts are referenced to the solvent signal. Coupling constants (J) are in Hertz (Hz).

Experimental Protocols

This section outlines the detailed methodology for acquiring high-quality NMR spectra of
Wittifuran X.
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Sample Preparation

o Compound Purity: Ensure the Wittifuran X sample is of high purity (=95%) to avoid
interference from impurities in the NMR spectra. Purity can be assessed by HPLC or LC-MS.

o Sample Weighing: Accurately weigh 1-5 mg of Wittifuran X directly into a clean, dry NMR
tube.

o Solvent Selection: Deuterated methanol (CDsOD) is a suitable solvent for dissolving
Wittifuran X and for subsequent NMR analysis. Other deuterated solvents like DMSO-de or
acetone-de may also be used depending on the experimental requirements.

o Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.

e Homogenization: Vortex the NMR tube for 30 seconds to ensure complete dissolution of the
sample. If necessary, gentle sonication can be used to aid dissolution.

o Transfer: If the sample was weighed externally, carefully transfer the solution to the NMR
tube using a clean glass pipette.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.
These may need to be adjusted based on the specific instrument and experimental goals.

1H NMR Spectroscopy:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Temperature: 298 K (25 °C).

Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 3-4 seconds.

Spectral Width (sw): 16 ppm (centered around 6 ppm).
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Transmitter Frequency Offset (01p): Centered on the aromatic region.

13C NMR Spectroscopy:

Pulse Program: A standard proton-decoupled 3C experiment (e.g., 'zgpg30' on Bruker
instruments).

Temperature: 298 K (25 °C).

Number of Scans: 1024-4096 scans, due to the low natural abundance of 13C.
Relaxation Delay (d1): 2 seconds.

Acquisition Time (aq): 1-2 seconds.

Spectral Width (sw): 240 ppm (centered around 120 ppm).

2D NMR Spectroscopy (for complete structural assignment):

COSY (Correlation Spectroscopy): To identify *H-1H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded *H and 3C
atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between *H and 13C atoms, which is crucial for assigning quaternary carbons
and connecting different spin systems.

Data Processing and Analysis

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for
1H and 1-2 Hz for 13C) followed by Fourier transformation.

Phasing and Baseline Correction: Manually phase the transformed spectra and apply a
baseline correction to ensure accurate integration and peak picking.

Referencing: Reference the spectra to the residual solvent peak (CDsOD: 6H = 3.31 ppm,
0C =49.0 ppm).
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» Peak Picking and Integration: Identify all significant peaks and integrate the signals in the *H
NMR spectrum to determine the relative number of protons.

« Interpretation: Analyze the chemical shifts, coupling constants, and 2D correlations to assign
all proton and carbon signals to the structure of Wittifuran X.

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for the NMR spectroscopic analysis of
Wittifuran X.

Caption: NMR analysis workflow for Wittifuran X.

Hypothetical Signaling Pathway Investigation

Compounds from Morus species, including 2-arylbenzofurans, have been reported to exhibit
anti-inflammatory and antioxidant activities.[3][6] A potential mechanism for these effects
involves the modulation of key inflammatory and antioxidant signaling pathways. NMR can be a
powerful tool to study the interaction of Wittifuran X with protein targets within these pathways.
The following diagram illustrates a hypothetical signaling pathway that could be investigated.
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Caption: Hypothetical anti-inflammatory signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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